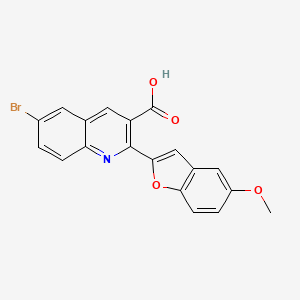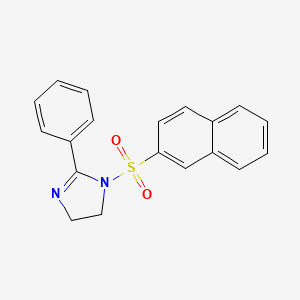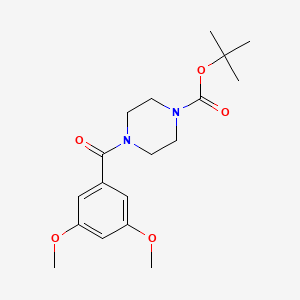![molecular formula C20H27FN4S B13372929 4-{[4-(Diethylamino)-1-methylbutyl]amino}-6-fluoro-2-(methylsulfanyl)-3-quinolinecarbonitrile](/img/structure/B13372929.png)
4-{[4-(Diethylamino)-1-methylbutyl]amino}-6-fluoro-2-(methylsulfanyl)-3-quinolinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(Diethylamino)-1-methylbutyl]amino}-6-fluoro-2-(methylsulfanyl)-3-quinolinecarbonitrile is a complex organic compound with a unique structure that includes a quinoline core, a diethylamino group, a fluoro substituent, and a methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Diethylamino)-1-methylbutyl]amino}-6-fluoro-2-(methylsulfanyl)-3-quinolinecarbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
4-{[4-(Diethylamino)-1-methylbutyl]amino}-6-fluoro-2-(methylsulfanyl)-3-quinolinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the fluoro group can result in various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
4-{[4-(Diethylamino)-1-methylbutyl]amino}-6-fluoro-2-(methylsulfanyl)-3-quinolinecarbonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-{[4-(Diethylamino)-1-methylbutyl]amino}-6-fluoro-2-(methylsulfanyl)-3-quinolinecarbonitrile involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the quinoline core can intercalate with DNA or inhibit specific enzymes. The fluoro and methylsulfanyl groups can enhance the compound’s binding affinity and selectivity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinoline derivatives with various substituents, such as:
- 4-{[4-(Diethylamino)-1-methylbutyl]amino}-6-chloro-2-(methylsulfanyl)-3-quinolinecarbonitrile
- 4-{[4-(Diethylamino)-1-methylbutyl]amino}-6-fluoro-2-(ethylsulfanyl)-3-quinolinecarbonitrile
Uniqueness
The uniqueness of 4-{[4-(Diethylamino)-1-methylbutyl]amino}-6-fluoro-2-(methylsulfanyl)-3-quinolinecarbonitrile lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its stability and reactivity, while the diethylamino and methylsulfanyl groups contribute to its biological activity and solubility .
Propiedades
Fórmula molecular |
C20H27FN4S |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
4-[5-(diethylamino)pentan-2-ylamino]-6-fluoro-2-methylsulfanylquinoline-3-carbonitrile |
InChI |
InChI=1S/C20H27FN4S/c1-5-25(6-2)11-7-8-14(3)23-19-16-12-15(21)9-10-18(16)24-20(26-4)17(19)13-22/h9-10,12,14H,5-8,11H2,1-4H3,(H,23,24) |
Clave InChI |
VOTLIMSLANOCKM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCC(C)NC1=C(C(=NC2=C1C=C(C=C2)F)SC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Methoxyphenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372852.png)
![6-[(4-Fluorophenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372855.png)

![6-(4-Methoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372861.png)
![3-(4-methoxyphenyl)-1-oxo-1H,2H-pyrido[1,2-a]pyrazin-5-ium](/img/structure/B13372866.png)
![3-[(2-fluorophenyl)(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)methyl]-4-hydroxy-1,6-dimethyl-2(1H)-pyridinone](/img/structure/B13372871.png)



![3-Butyl-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372890.png)
![7-(2-methoxyethyl)-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13372892.png)
![N-(1H-benzimidazol-2-yl)-N-[3-(1H-benzimidazol-2-yl)phenyl]amine](/img/structure/B13372907.png)
![3-(1-Adamantyl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372916.png)
